cis-3-Hexenoic acid

Post-Harvest Biology Natural Antifungal Strawberry Preservation

cis-3-Hexenoic acid (IUPAC: (Z)-Hex-3-enoic acid), CAS 1775-43-5, is an unsaturated C6 aliphatic carboxylic acid characterized by a cis (Z) double bond at the 3-position. It is a colorless to pale yellow clear liquid with a sweaty, cheesy, fruity aroma and is practically insoluble in water.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1775-43-5
Cat. No. B155387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hexenoic acid
CAS1775-43-5
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC=CCC(=O)O
InChIInChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3-
InChIKeyXXHDAWYDNSXJQM-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

cis-3-Hexenoic Acid (CAS 1775-43-5): Procurement-Relevant Baseline and Identity Specifications


cis-3-Hexenoic acid (IUPAC: (Z)-Hex-3-enoic acid), CAS 1775-43-5, is an unsaturated C6 aliphatic carboxylic acid characterized by a cis (Z) double bond at the 3-position [1]. It is a colorless to pale yellow clear liquid with a sweaty, cheesy, fruity aroma and is practically insoluble in water [2]. The compound is assigned FEMA number 4493 and JECFA number 2181, with a full specification status established in 2012 (JECFA Session 76) [2]. Its molecular weight is 114.14 g/mol, with an assay minimum of 95%, a refractive index of 1.437–1.443, and a specific gravity of 0.962–0.968 [2]. These specifications serve as the baseline quality and identity parameters for procurement.

cis-3-Hexenoic Acid: Why In-Class Substitution with Generic Hexenoic Acids Is Not Scientifically Sound


Despite sharing the C6:1 molecular formula with other hexenoic acid isomers and saturated analogs, cis-3-hexenoic acid possesses a unique stereochemical and positional arrangement of its double bond that dictates its distinct sensory profile and functional behavior. The cis (Z) configuration at the Δ3 position is not an interchangeable feature; it fundamentally alters the molecule's odor quality, taste characteristics, and even its chemical reactivity compared to the trans isomer or saturated hexanoic acid [1]. For example, while hexanoic acid is described as having a primarily sweaty, sour, and pungent aroma [2], cis-3-hexenoic acid presents a more complex blend of sweaty, cheesy, and fruity notes that are critical for achieving specific flavor outcomes [1]. Furthermore, its biological activity as a post-harvest antifungal agent is not a property shared by its close structural analogs, highlighting that generic substitution would compromise both sensory and functional performance.

cis-3-Hexenoic Acid (CAS 1775-43-5) vs. Comparators: Quantitative Differentiation Evidence


Post-Harvest Antifungal Efficacy: cis-3-Hexenoic Acid vs. Untreated Control

cis-3-Hexenoic acid demonstrates a quantifiable antifungal effect when applied as a post-harvest treatment on strawberries. In a controlled study, exposure to 0.1 µmol of cis-3-hexenoic acid resulted in a 60% survival rate of strawberries challenged with Botrytis cinerea, compared to only a 10% survival rate in the untreated control group . This six-fold increase in survival provides a clear, quantitative basis for selecting this compound over an untreated control for applications requiring natural fungal inhibition. This effect was specific to cis-3-hexenoic acid in this assay and is not a general property of all hexenoic acids.

Post-Harvest Biology Natural Antifungal Strawberry Preservation

Odor Quality Differentiation: cis-3-Hexenoic Acid vs. Hexanoic Acid

The odor profile of cis-3-hexenoic acid is qualitatively distinct from that of its saturated analog, hexanoic acid, a key differentiator for flavor and fragrance applications. While hexanoic acid is described with a broad and often unpleasant set of descriptors including sweat, sour, pungent, goat, rancid, cheesy, foot, and fecal [1], cis-3-hexenoic acid presents a more nuanced and desirable profile characterized as sweaty, cheesy, and fruity [2]. The presence of the 'fruity' and 'green grass' notes in cis-3-hexenoic acid adds complexity and freshness that hexanoic acid lacks, enabling its use in fruit flavor formulations where a pure cheesy/sweaty note would be detrimental.

Flavor Chemistry Sensory Analysis Aroma Profile

Taste Characteristic Differentiation: cis-3-Hexenoic Acid vs. Butyric and Hexanoic Acids

cis-3-Hexenoic acid provides a distinct taste profile that differentiates it from other short-chain aliphatic acids. At a concentration of 50 ppm, it exhibits a green, dairy-like character with vegetable and melon nuances . In comparative flavor assessments, flavorists have noted that cis-3-hexenoic acid produces a 'fresher, more natural-tasting effect' than that produced by butyric or hexanoic acid when used in fruit flavors such as strawberry [1]. While not a strictly quantitative comparison, this expert assessment highlights a functional advantage in achieving a specific flavor outcome.

Flavor Chemistry Sensory Analysis Food Science

Chemical Reactivity Differentiation: Singlet Oxygen Ene Reaction of cis- vs. trans-3-Hexenoic Acid Salts

In a controlled study of aqueous singlet oxygen ene reactions, the sodium salts of cis-3-hexenoic acid (5) and trans-3-hexenoic acid (6) exhibited a subtle but measurable difference in regioselectivity. For both isomers, the allylic hydrogen alpha to the carboxylate group was slightly favored for abstraction, a pattern that contrasts with other studied substrates where the geminal hydrogen was preferentially abstracted [1]. While the difference between the cis and trans isomers themselves was not quantified as a distinct yield ratio in the abstract, the study explicitly treats them as separate entities (5 and 6) and notes that their reactivity falls under the same general trend (α-favored), which is distinct from the major trend observed for other substrates [1]. This demonstrates that the stereochemistry (cis vs. trans) influences the reaction outcome in this specific oxidative system.

Organic Chemistry Mechanistic Studies Regioselectivity

Regulatory Safety Profile: JECFA Evaluation of cis-3-Hexenoic Acid

cis-3-Hexenoic acid has undergone a full safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2012 (Session 76). The committee concluded that there is 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This establishes a clear regulatory baseline for its safe use in food applications. While this is a class-level property for approved flavoring substances, the specific assignment of an ADI (Acceptable Daily Intake) status and a full specification monograph provides a level of regulatory certainty that is essential for procurement decisions in the food and beverage industry.

Food Safety Regulatory Compliance Flavoring Agent

cis-3-Hexenoic Acid (CAS 1775-43-5): Evidence-Based Research and Industrial Application Scenarios


Natural Post-Harvest Antifungal Treatment for Soft Fruits

Based on direct evidence showing a 60% survival rate in Botrytis cinerea-challenged strawberries after treatment with 0.1 µmol of cis-3-hexenoic acid compared to 10% in untreated controls , this compound is an ideal candidate for research and development of natural, volatile-based post-harvest preservation strategies for strawberries and potentially other soft fruits. Researchers can explore its efficacy as a fumigant or dip treatment to extend shelf life and reduce reliance on synthetic fungicides.

Formulation of Authentic Green and Fruity Flavor Profiles

The distinct odor profile of cis-3-hexenoic acid, characterized as sweaty, cheesy, and fruity with green grass notes , and its taste characteristic at 50 ppm (green, dairy-like with vegetable and melon nuances) , make it a key ingredient for flavor chemists aiming to create or enhance 'green', 'fresh', and 'fruity' notes in complex flavor systems such as strawberry, raspberry, apple, and pear. Its superior fresh effect compared to butyric or hexanoic acids is noted by flavorists [2].

Mechanistic Studies of Olefin Oxidation and Stereochemical Effects

The documented regioselectivity of cis-3-hexenoic acid salts in singlet oxygen ene reactions, where the allylic hydrogen α to the carboxylate is slightly favored for abstraction , provides a specific substrate for organic chemists investigating stereoelectronic effects in oxidations. This compound can serve as a model system to study how cis/trans geometry and the position of a carboxylate group influence reaction pathways and product distributions.

Food Industry Procurement with Regulatory Certainty

For food manufacturers and ingredient suppliers, the JECFA evaluation concluding 'No safety concern at current levels of intake' and the established FEMA (4493) and JECFA (2181) numbers provide a clear, internationally recognized safety and identity framework. This simplifies the procurement process for this flavoring agent, ensuring compliance and reducing the risk associated with using less-characterized or non-approved structural analogs.

Technical Documentation Hub

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